molecular formula C15H23Cl2NO B586111 (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride CAS No. 186521-88-0

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrocholride

Cat. No.: B586111
CAS No.: 186521-88-0
M. Wt: 304.255
InChI Key: HXIZALIKJURKFS-UHFFFAOYSA-N
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Description

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is a biochemical compound primarily used in proteomics research. It is an intermediate in the synthesis of other analogues of Sibutramine, a serotonin and noradrenaline reuptake inhibitor. The molecular formula of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is C15H22ClNO•HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride are typically scaled-up versions of the laboratory synthesis. These methods ensure high yield and purity of the compound, adhering to stringent quality control measures. The exact industrial processes are often kept confidential by manufacturing companies .

Chemical Reactions Analysis

Types of Reactions

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride can lead to the formation of corresponding ketones or aldehydes .

Scientific Research Applications

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is widely used in scientific research, particularly in the fields of:

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: Research involving (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride contributes to understanding the pharmacological effects of Sibutramine analogues, particularly their role as serotonin and noradrenaline reuptake inhibitors.

    Industry: The compound is used in the development of new pharmaceuticals and biochemical assays

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of various Sibutramine analogues. These modifications can lead to differences in pharmacological activity and potential therapeutic applications .

Properties

IUPAC Name

4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-11(10-18)9-14(17)15(7-2-8-15)12-3-5-13(16)6-4-12;/h3-6,11,14,18H,2,7-10,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIZALIKJURKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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